2-((5-Nitropyridin-2-yl)amino)ethanol

Descripción

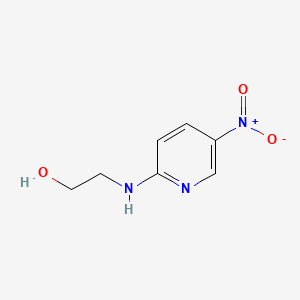

2-((5-Nitropyridin-2-yl)amino)ethanol (CAS: 25948-12-3) is a nitro-substituted pyridine derivative with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.16 g/mol. Its structure consists of a 5-nitropyridine ring linked via an amino group to an ethanol moiety, providing both amine and hydroxyl functionalities. This compound is typically stored at 2–8°C under dry conditions to ensure stability .

Propiedades

IUPAC Name |

2-[(5-nitropyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-4-3-8-7-2-1-6(5-9-7)10(12)13/h1-2,5,11H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGZMDMCSWZWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180615 | |

| Record name | 2-((5-Nitro-2-pyridyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25948-12-3 | |

| Record name | 2-[(5-Nitro-2-pyridinyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25948-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((5-Nitro-2-pyridyl)amino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025948123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25948-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((5-Nitro-2-pyridyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(5-nitro-2-pyridyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

One common method involves the reaction of 4-chloro-2-aminopyridine with thionyl chloride, followed by subsequent reactions to introduce the nitro group . The reaction conditions must be carefully controlled to ensure the correct placement of the nitro group and the formation of the desired product .

Análisis De Reacciones Químicas

2-((5-Nitropyridin-2-yl)amino)ethanol undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of compounds derived from 5-nitropyridine. For instance, a Schiff base ligand synthesized from 5-nitropyridine-2-amine exhibited notable free radical scavenging activity in various in vitro assays such as DPPH and ABTS . The metal complexes formed with this ligand also demonstrated considerable α-glucosidase inhibitory potential, suggesting applications in diabetes management.

1.2 Anti-Cancer Activity

Research indicates that derivatives of 5-nitropyridine can possess anti-cancer properties. A study focusing on nitropyridine derivatives showed that these compounds could inhibit tumor growth in specific cancer cell lines, potentially serving as lead compounds for new anti-cancer drugs .

Materials Science

2.1 Synthesis of Functional Materials

2-((5-Nitropyridin-2-yl)amino)ethanol can be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form coordination complexes with metals can enhance the properties of materials used in electronics and catalysis .

Table 1: Properties of Metal Complexes Derived from this compound

| Metal Complex | Synthesis Method | Properties |

|---|---|---|

| Cu(II) | Solvent Evaporation | High thermal stability |

| Zn(II) | Reflux Reaction | Enhanced electrical conductivity |

Analytical Chemistry

3.1 Chromatographic Applications

The compound has been explored for its utility in chromatography, particularly high-performance liquid chromatography (HPLC). Its structural characteristics allow it to act as an effective stationary phase or as a derivatizing agent for the analysis of various substances .

3.2 Spectroscopic Techniques

Spectroscopic methods such as NMR and FTIR have been employed to characterize this compound and its derivatives. These techniques provide insights into the molecular structure and functional groups present, which are critical for understanding the compound's reactivity and potential applications .

Case Studies

4.1 Case Study: Antioxidant Activity Evaluation

A research study evaluated the antioxidant activity of a series of nitropyridine derivatives, including this compound. The results indicated that these compounds exhibited significant scavenging effects on free radicals, making them candidates for further development in pharmaceutical applications aimed at oxidative stress-related diseases .

4.2 Case Study: Coordination Chemistry

In another study, the coordination chemistry of this compound with transition metals was investigated. The resulting complexes showed improved solubility and stability compared to their parent ligands, indicating potential uses in catalysis and material synthesis .

Mecanismo De Acción

The mechanism of action of 2-((5-Nitropyridin-2-yl)amino)ethanol involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form an amino group, which can then interact with various proteins and enzymes. This interaction can affect the function and activity of these proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-((5-Nitropyridin-2-yl)amino)ethanol and analogous compounds:

Key Research Findings

Reactivity and Applications: The target compound’s aminoethanol group enables coordination with metal ions (e.g., Cu(II), Zn(II)), as demonstrated in Schiff base ligand synthesis . In contrast, ether-linked analogs like 2-(5-Nitro-2-pyridyloxy)ethanol lack this coordination capability . Chloro-substituted derivatives (e.g., 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol) exhibit enhanced electrophilicity, making them reactive in SNAr (nucleophilic aromatic substitution) reactions .

Physicochemical Properties: Solubility: The target compound’s aminoethanol chain improves aqueous solubility compared to acetamide or allyl-substituted analogs . Stability: Nitropyridine derivatives with electron-withdrawing groups (e.g., chloro, nitro) show greater thermal stability but may decompose under strong acidic/basic conditions .

Biological and Synthetic Utility: Compounds like 2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide are explored in drug design due to their amide functionality, which mimics peptide bonds . The target compound’s simpler structure makes it a preferred intermediate for synthesizing heterocycles (e.g., imidazopyridines) compared to bulkier derivatives .

Actividad Biológica

2-((5-Nitropyridin-2-yl)amino)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties. Additionally, we will explore the synthesis methods and relevant case studies that highlight its significance.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 180.16 g/mol. The structure features a nitropyridine moiety linked to an ethanolamine group, which suggests potential reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of nitropyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study found that certain nitropyridine derivatives had minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Nitropyridine Derivative A | 6.25 | S. aureus |

| Nitropyridine Derivative B | 12.5 | E. coli |

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and modulation of signaling pathways. For instance, some nitropyridine derivatives have been shown to reduce inflammation in cell models by decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Cytotoxicity

Cytotoxic studies have revealed that several nitropyridine derivatives possess antiproliferative effects against cancer cell lines. For example, compounds derived from nitropyridine have demonstrated IC50 values in the micromolar range against various human cancer cell lines, indicating their potential as anticancer agents .

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

- Nucleophilic Substitution : Utilizing a nitropyridine precursor and ethanolamine under basic conditions.

- Mannich Reaction : Involving formaldehyde and secondary amines to form the desired structure.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of nitropyridine derivatives showed promising results against multi-drug resistant strains of bacteria, emphasizing the need for further exploration into their mechanisms of action .

- Cytotoxicity Evaluation : In vitro evaluations indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

- In Silico Studies : Molecular docking studies have suggested that this compound may interact effectively with specific protein targets involved in cell proliferation and survival pathways, warranting further investigation into its pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.